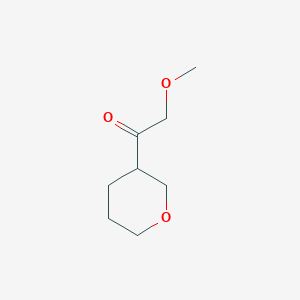
2-Methoxy-1-(oxan-3-yl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-Methoxy-1-(oxan-3-yl)ethan-1-one is a chemical compound with the molecular formula C8H14O3 . It has a molecular weight of 158.20 .
Molecular Structure Analysis
The InChI code for 2-Methoxy-1-(oxan-3-yl)ethan-1-one is 1S/C8H14O3/c1-10-6-8(9)7-2-4-11-5-3-7/h7H,2-6H2,1H3 . This code provides a specific representation of the molecule’s structure.Scientific Research Applications
Catalytic Applications
- Palladium(II) complexes with ligands related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used as catalysts for methoxycarbonylation of olefins, producing esters. This demonstrates the compound's relevance in catalytic processes involving higher olefins (Zulu et al., 2020).
Chemical Interactions and Stability
- Infrared spectroscopic studies of compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one show evidence of intramolecular interactions, such as CH···O interaction, influencing molecular stability and structure (Yoshida, 1997).
- Conformational stabilities and intramolecular interactions in compounds like 2-Methoxy-1-(oxan-3-yl)ethan-1-one are studied using infrared spectroscopy and density functional calculations, revealing insights into molecular structure and stability (Harada et al., 2002).
Chemical Synthesis
- Compounds similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one are used in the synthesis of specific chemical structures, such as 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl)-6-(4-Methoxy Phenyl)-5,6-Dihydropyrimidine-2(1h)-One, demonstrating the compound's utility in complex chemical syntheses (Sherekar et al., 2021).
Molecular Design and Selective Extractions
- Designing molecules with frameworks similar to 2-Methoxy-1-(oxan-3-yl)ethan-1-one for selective extraction of specific ions, such as lead(II), showcases the compound's potential in targeted extraction processes (Hayashita et al., 1999).
Oxidation Processes
- Methane and ethane oxidation studies involving compounds related to 2-Methoxy-1-(oxan-3-yl)ethan-1-one provide insights into selective oxidation processes, contributing to understanding of organic compound oxidation dynamics (Sen et al., 1994).
properties
IUPAC Name |
2-methoxy-1-(oxan-3-yl)ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O3/c1-10-6-8(9)7-3-2-4-11-5-7/h7H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFNNPIKTSHHCEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)C1CCCOC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.19 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methoxy-1-(oxan-3-yl)ethan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

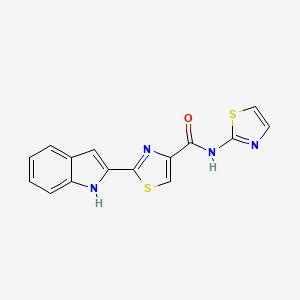
![4-chloro-N-(3-chloro-4-fluorophenyl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2406472.png)

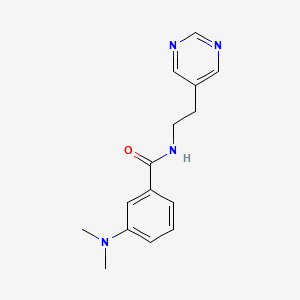
![1-(3-chlorophenyl)-N-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2406475.png)
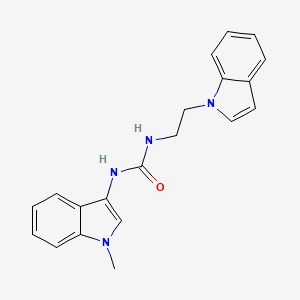

![2-methoxy-4-(5-(thiophen-3-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2406479.png)
![N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-2-phenoxypropanamide](/img/structure/B2406481.png)
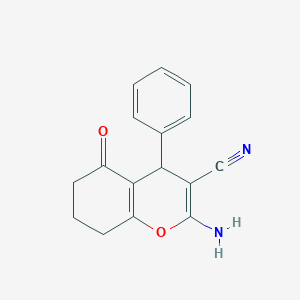
![2-(1-((3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazol-5-yl)sulfonyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B2406484.png)
![(Z)-allyl 2-(4-(dimethylamino)benzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2406487.png)
![N'-(4-methoxybenzo[d]thiazol-2-yl)-2-oxo-2H-chromene-3-carbohydrazide](/img/structure/B2406488.png)
